molecular formula C20H18ClN5OS2 B2819250 N-(5-chloro-2-methylphenyl)-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylthio)acetamide CAS No. 485331-46-2

N-(5-chloro-2-methylphenyl)-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylthio)acetamide

Cat. No.: B2819250
CAS No.: 485331-46-2
M. Wt: 443.97
InChI Key: UEEAEQBZKMQHRR-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylthio)acetamide is a useful research compound. Its molecular formula is C20H18ClN5OS2 and its molecular weight is 443.97. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

This chemical compound has shown potential in antimicrobial applications. A study by Soliman et al. (2009) synthesized a series of tetrahydrobenzothienotriazolopyrimidine derivatives, including N-(5-chloro-2-methylphenyl)-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylthio)acetamide. Preliminary antimicrobial testing revealed certain compounds exhibited significant activity against Candida albicans and Staphylococcus aureus, highlighting their potential as antimicrobial agents (Soliman, Habib, El-Tombary, El‐Hawash, & Shaaban, 2009).

Structural and Electronic Properties

Investigations into the structural and electronic aspects of tetrahydrobenzothienopyrimidine derivatives have been conducted to explore their biological activities, which are often connected to their complex π-electron delocalization effects. Gajda et al. (2015) reported on the synthesis, crystal, molecular structures, and DFT calculated structures of three tetrahydrobenzothienopyrimidine derivatives, focusing on the influence of substituents, polycyclic structure, crystal packing, and the aromaticity of fused heterocyclic rings on their properties. This research provides a foundation for understanding the molecular basis of the biological activities of compounds like this compound (Gajda, Astakhina, Ejsmont, Kolomeitsev, Kovalenko, & Zarychta, 2015).

Synthesis and Characterization

Research into the synthesis and characterization of compounds related to this compound has provided insights into their potential applications. Ding, Huang, & He (2005) explored a new synthesis pathway for tetrahydro-benzothieno[2,3-d]-1,2,4-triazolo[1,5-a]pyrimidin-10(3H)-ones, demonstrating efficient methods that could be applicable to the synthesis of similar compounds, thereby offering a broader context for the potential utility of these molecules in various scientific research applications (Ding, Huang, & He, 2005).

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5OS2/c1-11-6-7-12(21)8-14(11)23-16(27)9-28-20-25-24-18-17-13-4-2-3-5-15(13)29-19(17)22-10-26(18)20/h6-8,10H,2-5,9H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEEAEQBZKMQHRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C3N2C=NC4=C3C5=C(S4)CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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